6-fluoro-4-methylquinolin-2(1H)-one
Description
Pervasive Relevance of the Quinolinone Pharmacophore in Medicinal Chemistry and Materials Science
The quinolinone scaffold, a fused heterocyclic system, is a cornerstone in the development of therapeutic agents and advanced materials. mdpi.com Quinolinones, which include quinolin-2(1H)-ones and quinolin-4(1H)-ones, are structural motifs found in natural products and are synthetically accessible, allowing for the creation of a diverse library of analogues. mdpi.com This structural framework is recognized as a "privileged" pharmacophore due to its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govfrontiersin.org
In medicinal chemistry, quinolinone derivatives have been extensively investigated and developed as potent antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and anticonvulsant agents. nih.govnih.gov The introduction of a fluorine atom into the quinolin-4-one skeleton, particularly at the C-6 position, was a pivotal moment in the late 1970s, leading to the development of second-generation quinolones with a significantly enhanced spectrum of activity. mdpi.com Beyond medicine, the unique photophysical and electronic properties of the quinolinone core have prompted its exploration in materials science, where functionalized derivatives are being investigated for applications such as fluorescent probes for biological imaging. rsc.orgchemimpex.com
Academic Significance and Underexplored Potential of 6-Fluoro-4-methylquinolin-2(1H)-one as a Molecular Entity
This compound is a specific derivative that holds considerable academic significance, primarily as a versatile intermediate in the synthesis of more complex molecules. chemimpex.com Its structure, featuring a fluorine atom at the 6-position, a methyl group at the 4-position, and a ketone at the 2-position, provides a unique combination of reactivity and stability. The fluorine substituent is particularly noteworthy as it can enhance the metabolic stability and binding affinity of a molecule to its biological target. chemimpex.com
The primary recognized value of this compound lies in its role as a key building block for creating novel bioactive compounds. chemimpex.com Researchers have utilized it in the design of potential therapeutic agents, including those aimed at combating resistant bacterial strains and inflammatory diseases. chemimpex.com Its applications also extend to agricultural chemistry, where it serves as an intermediate in the synthesis of crop protection agents like herbicides and fungicides. chemimpex.com Despite its utility as a synthetic precursor, the intrinsic biological activities and full potential of this compound as a standalone molecular entity remain an area with underexplored research avenues.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H8FNO | chemspider.comchemsrc.com |
| Molecular Weight | 177.18 g/mol | chemspider.comchemsrc.com |
| CAS Number | 15912-69-3 | chemspider.comchemsrc.com |
| LogP | 2.38790 | chemsrc.com |
| PSA (Polar Surface Area) | 33.12 Ų | chemsrc.com |
Overview of Current Research Trajectories for this compound and its Analogues
Current research involving this compound and its analogues is multifaceted, primarily focusing on the synthesis of novel derivatives with enhanced biological activities. One significant trajectory involves the structural modification of the quinolinone core to develop new therapeutic agents. For instance, derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one have been designed and synthesized as selective phosphodiesterase 3 (PDE3) inhibitors, showing potential as cardiotonic agents for treating congestive heart failure. researchgate.net
Another active area of investigation is the synthesis of new antibacterial agents. Research has shown that N1-(6-fluoro-4-oxoquinolin-8-yl)amidrazones, analogues of the core structure, exhibit moderate in vitro antibacterial activity against Gram-positive bacteria. researchgate.net Furthermore, the herbicidal and antifungal properties of ring-substituted 4-hydroxy-1H-quinolin-2-ones are being explored, with studies indicating that substitution at the C-6 position can positively influence activity related to the inhibition of oxygen evolution in photosynthesis. mdpi.com The development of hybrid molecules, where the quinoline (B57606) scaffold is combined with other pharmacophores like benzimidazole, is also a promising strategy to combat drug-resistant diseases such as malaria. acs.org These research efforts underscore a clear trend towards the rational design and synthesis of novel quinolinone derivatives to address ongoing challenges in medicine and agriculture.
Table 2: Research on Analogues of this compound
| Analogue Class | Research Focus | Potential Application | Source |
|---|---|---|---|
| 6-Hydroxy-4-methylquinolin-2(1H)-one Derivatives | Synthesis of selective PDE3 inhibitors | Cardiotonic agents for congestive heart failure | researchgate.net |
| N1-(6-fluoro-4-oxoquinolin-8-yl)amidrazones | Synthesis and evaluation of antibacterial activity | Antibacterial agents (Gram-positive bacteria) | researchgate.net |
| Ring-substituted 4-hydroxy-1H-quinolin-2-ones | Investigation of photosynthesis-inhibiting activity | Herbicides and antifungal agents | mdpi.com |
| Ferrocenyl Quinoline–Benzimidazole Hybrids | Development of multistage antimalarial agents | Treatment of drug-resistant malaria | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-4-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-4-10(13)12-9-3-2-7(11)5-8(6)9/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUNFZJSJNYUCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00422521 | |
| Record name | 6-fluoro-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15912-69-3 | |
| Record name | 6-Fluoro-4-methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15912-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-fluoro-4-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 6 Fluoro 4 Methylquinolin 2 1h One
Direct Synthesis of 6-Fluoro-4-methylquinolin-2(1H)-one
The construction of the this compound core can be achieved through several classical and modern synthetic methodologies, primarily involving the cyclocondensation of aniline precursors with β-dicarbonyl compounds or through photochemical rearrangements.
Cyclocondensation Approaches utilizing Ethyl Acetoacetate and 4-Fluoroaniline
The reaction between 4-fluoroaniline and ethyl acetoacetate is a cornerstone for building the quinolinone skeleton, leading to the desired product through two closely related named reactions: the Conrad-Limpach synthesis and the Knorr quinoline (B57606) synthesis. The differentiation between these pathways is primarily controlled by the reaction temperature, which dictates the initial condensation site on the ethyl acetoacetate molecule.
In the Conrad-Limpach synthesis , the reaction is typically conducted at lower temperatures (e.g., room temperature). Under these conditions, the aromatic amine of 4-fluoroaniline preferentially attacks the more reactive keto group of ethyl acetoacetate, leading to a β-aminoacrylate intermediate after dehydration. Subsequent thermal cyclization of this intermediate at high temperatures (around 250 °C) results in the formation of 6-fluoro-4-hydroxy-2-methylquinoline. wikipedia.orgsynarchive.comuni-konstanz.de This product exists in tautomeric equilibrium with the more stable keto form, 6-fluoro-2-methylquinolin-4(1H)-one.
Conversely, the Knorr quinoline synthesis involves reacting 4-fluoroaniline with ethyl acetoacetate at higher initial temperatures (around 110-140 °C). These conditions favor the nucleophilic attack of the aniline on the ester carbonyl group, forming an acetoacetanilide intermediate, specifically N-(4-fluorophenyl)-3-oxobutanamide. This anilide then undergoes intramolecular cyclization in the presence of a strong acid, such as sulfuric acid, to yield this compound. pasteur.frmdpi.comresearchgate.net
| Feature | Conrad-Limpach Synthesis | Knorr Quinoline Synthesis |
|---|---|---|
| Reactants | 4-Fluoroaniline + Ethyl Acetoacetate | 4-Fluoroaniline + Ethyl Acetoacetate |
| Initial Reaction Temperature | Low (e.g., room temperature) | High (e.g., 110-140 °C) |
| Initial Site of Attack | Keto group of ethyl acetoacetate | Ester group of ethyl acetoacetate |
| Key Intermediate | β-aminoacrylate | Acetoacetanilide |
| Cyclization Condition | High-temperature thermal cyclization (~250 °C) | Strong acid (e.g., H₂SO₄) |
| Primary Product | 6-Fluoro-4-hydroxy-2-methylquinoline (4-quinolone tautomer) | This compound |
Cyclocondensation Approaches utilizing Diketene and 4-Fluoroaniline
A more direct method for preparing the requisite acetoacetanilide intermediate for the Knorr synthesis involves the use of diketene. Diketene serves as a highly efficient acetoacetylating agent. In this approach, 4-fluoroaniline is treated directly with diketene, often in an inert solvent. The reaction proceeds via the nucleophilic attack of the aniline nitrogen onto the carbonyl carbon of the β-lactone ring of diketene, followed by ring-opening to directly afford N-(4-fluorophenyl)-3-oxobutanamide.
This intermediate is then subjected to cyclization under strong acidic conditions, typically using concentrated sulfuric acid or polyphosphoric acid, to induce the intramolecular electrophilic aromatic substitution required to close the ring and form this compound. mdpi.comresearchgate.net This method is often preferred for its high efficiency and the direct formation of the anilide precursor.
Visible Light Mediated Synthesis from Quinoline N-Oxides
A modern and greener alternative to traditional condensation reactions is the photocatalytic synthesis of quinolin-2(1H)-ones from quinoline N-oxides. rsc.org This method avoids harsh reagents and high temperatures, relying on visible light as the energy source. rsc.orgresearchgate.net
The process begins with the synthesis of the precursor, 6-fluoro-4-methylquinoline N-oxide. This is typically achieved by oxidizing the parent quinoline with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA). rsc.org The resulting N-oxide is then irradiated with visible light, such as from a blue LED, in the presence of a suitable photocatalyst. rsc.orgrsc.org The proposed mechanism involves the photocatalyst absorbing light and transferring energy to the quinoline N-oxide. This excited state can then undergo an intramolecular rearrangement, leading to an intermediate that collapses to the final this compound product with high atom economy. researchgate.netrsc.org
| Component | Role | Example |
|---|---|---|
| Substrate | Precursor to the quinolinone | 6-Fluoro-4-methylquinoline N-oxide |
| Energy Source | To excite the photocatalyst | 40 W Blue LED |
| Photocatalyst | Absorbs light and facilitates the reaction | Acridinium salts (e.g., 1,8-dimethoxy-10-phenyl-9-(o-tolyl)acridin-10-ium chloride) |
| Solvent | To dissolve reactants | Dimethyl sulfoxide (DMSO) |
Strategic Derivatization and Functionalization of the this compound Core
Once synthesized, the this compound scaffold can be further modified to explore structure-activity relationships. Derivatization can occur at the nitrogen atom, the C3 position, or the remaining open positions on the carbocyclic ring.
Halogenation Reactions on Related Quinolinone Scaffolds
Further halogenation of the this compound core can introduce additional points for diversification or modulate the electronic properties of the molecule. The regioselectivity of electrophilic halogenation on the quinoline ring is influenced by the existing substituents and the reaction conditions. For quinolin-2-one systems, the C3 position is often susceptible to electrophilic attack. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent can be used to install chloro, bromo, or iodo groups, respectively, at this position.
Additionally, the carbocyclic ring can be targeted. While the existing fluorine at C6 directs electrophiles to the ortho and para positions, the directing effects of the heterocyclic portion of the molecule are also significant. Metal-free halogenation protocols using trihaloisocyanuric acids have been developed for the regioselective halogenation of quinoline derivatives at positions like C5 or C7, often under mild, room-temperature conditions. researchgate.net The precise outcome depends on the interplay of electronic and steric factors within the specific substrate.
Alkylation and Arylation Strategies on Related Quinolinone Scaffolds
Alkylation and arylation reactions provide powerful means to introduce carbon-based substituents onto the quinolinone framework. These transformations can be directed to either the nitrogen or carbon atoms of the scaffold.
N-Alkylation and N-Arylation: The nitrogen atom of the quinolin-2(1H)-one, being part of a lactam, can be readily alkylated or arylated under basic conditions. Using a suitable base (e.g., sodium hydride, potassium carbonate) to deprotonate the nitrogen, followed by treatment with an alkyl or aryl halide, allows for the straightforward synthesis of N-substituted derivatives.
C-Alkylation and C-Arylation: Functionalization of the carbon skeleton, particularly through C-H activation, is a more advanced strategy. Transition-metal catalysis, especially with palladium or rhodium, has enabled the direct arylation of quinoline scaffolds. nih.gov These reactions often require a directing group to achieve regioselectivity. For instance, using the quinoline N-oxide allows for palladium-catalyzed C2-arylation. nih.gov Other methods have been developed for the C8-arylation of quinoline N-oxides using diaryliodonium salts as the aryl source. researchgate.netresearchgate.net Copper-catalyzed methods have also been reported for the formal C7-arylation of quinolines. nih.gov The application of these methods to the this compound core would provide access to a wide range of C-arylated derivatives, although the specific regioselectivity would need to be determined empirically.
| Position | Catalyst System | Aryl Source | Substrate Form |
|---|---|---|---|
| C2 | Pd(OAc)₂ / Ag₂CO₃ | Benzene | Quinoline N-oxide nih.gov |
| C8 | Pd(OAc)₂ | Diaryliodonium salts | Quinoline N-oxide researchgate.netresearchgate.net |
| C7 | Copper catalyst | Iodonium triflates | N-Acyl quinoline nih.gov |
Modifications at the Methyl Group
The methyl group at the C-4 position of the quinolinone ring is a key site for functionalization. Its reactivity allows for the introduction of various substituents, leading to a diverse array of derivatives.
One of the primary modifications of the 4-methyl group is its oxidation to form a carboxylic acid or an aldehyde. The oxidation of 4-methylquinoline to quinoline-4-carboxylic acid has been explored using different oxidizing agents. pvamu.edu Theoretically, the oxidation process is predicted to occur sequentially, with the methyl group being the most susceptible to initial attack, followed by the benzene portion of the quinoline ring, and finally the pyridine nucleus. pvamu.edu Metal-free oxidation protocols have also been developed for the chemoselective conversion of 4-methylquinolines into quinoline-4-carbaldehydes using hypervalent iodine(III) reagents. researchgate.net This method is noted for its mild reaction conditions and tolerance of various functional groups, including halogens like fluorine. researchgate.net
The resulting quinoline-4-carbaldehyde can then serve as a versatile intermediate for further modifications. For instance, it can undergo condensation reactions with active methylene compounds to extend the carbon chain or participate in the formation of Schiff bases with primary amines, opening pathways to a wide range of derivatives. While direct halogenation or other substitutions on the methyl group of this compound are not extensively documented, the principles of benzylic functionalization suggest that such transformations are feasible under appropriate radical or ionic conditions.
Table 1: Examples of Reagents for Oxidation of 4-Methylquinolines
| Reagent/System | Product | Reference |
| Chromic acid | Quinoline-4-carboxylic acid | pvamu.edu |
| Sulfuric acid / Selenium catalyst | Pyridine carboxylic acid | pvamu.edu |
| PIDA (Phenyliodine diacetate) in DMSO | Quinoline-4-carbaldehyde | researchgate.net |
| I2/DMSO/O2 | Heteroaromatic aldehydes | researchgate.net |
Formation of Conjugates and Hybrid Molecular Architectures
The this compound core is an attractive scaffold for the design of hybrid molecules, where it is combined with other pharmacologically active moieties to create conjugates with potentially enhanced or novel biological activities. The synthesis of such hybrids often involves the functionalization of the quinolinone core at a suitable position, which then acts as an anchor point for linking to another molecule.
A common strategy involves the initial modification of the quinolinone, for example, by introducing a reactive functional group. One approach is the synthesis of quinoline-pyrimidine hybrids. researchgate.net This can be achieved by first converting a precursor like 3-acetyl-4-hydroxy-N-methylquinolin-2-one into α,β-unsaturated ketones. These intermediates then react with guanidine hydrochloride to form the pyrimidine ring fused or linked to the quinolinone structure. researchgate.net This methodology highlights a pathway where, following appropriate functionalization (e.g., acylation at the C-3 position), the this compound scaffold could be elaborated into complex hybrid systems.
The formation of these conjugates aims to combine the therapeutic advantages of different molecular classes into a single entity. The quinolinone part may provide a specific mode of action, while the conjugated partner introduces another, potentially leading to synergistic effects or a broader spectrum of activity.
Investigations into Chemical Reactivity and Reaction Mechanisms
Understanding the chemical reactivity of this compound is fundamental for its application in synthetic chemistry. Key areas of investigation include its behavior under oxidative and reductive conditions, the reactivity of the fluorine substituent in nucleophilic substitution reactions, and its potential to participate in annulation reactions to form more complex polycyclic systems.
Oxidation Pathways
The oxidation of the this compound scaffold can occur at different sites, primarily at the 4-methyl group. The oxidation of 4-methylquinolines to quinoline-4-carboxylic acids has been reported using strong oxidizing agents like chromic acid. pvamu.edu More controlled, chemoselective oxidation to the corresponding quinoline-4-carbaldehyde can be achieved using metal-free systems, such as those employing hypervalent iodine reagents. researchgate.net These reactions typically proceed under mild conditions and show good tolerance for other functional groups on the quinoline ring. researchgate.net
The mechanism of these oxidations can vary. With strong, non-selective oxidants, ring degradation is possible. However, modern synthetic methods favor pathways that preserve the core structure. For instance, the oxidation using I2/DMSO is proposed to proceed without the involvement of radical intermediates. researchgate.net Vanadium complexes have also been shown to catalyze the oxidation of hydrocarbons and alcohols, and similar systems could potentially be applied to the methyl group of the quinolinone core. mdpi.com
Reduction Processes
The quinolinone ring system is susceptible to reduction, which can affect both the heterocyclic ring and the keto functional group. Catalytic hydrogenation is a common method for the reduction of the quinoline nucleus. For instance, 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, the reduced form of the corresponding quinoline, is a known compound, indicating that the pyridine part of the ring system can be hydrogenated. researchgate.netnih.gov This transformation is significant as it converts the planar aromatic system into a saturated, three-dimensional heterocyclic structure, which can have profound effects on its biological properties.
The reduction of the 2-oxo group to a hydroxyl group or its complete removal would require specific reducing agents. While detailed studies on this compound are limited, analogous reductions on other lactams and ketones suggest that reagents like sodium borohydride or lithium aluminum hydride could potentially reduce the carbonyl group, depending on the desired outcome and the presence of other reducible functional groups. The choice of catalyst and reaction conditions is crucial for achieving selectivity in the reduction of either the ring or the carbonyl group.
Nucleophilic Substitution Reactions involving the Fluorine Atom
The fluorine atom at the C-6 position of the quinolinone ring is a site for nucleophilic aromatic substitution (SNAr). Aromatic rings are generally nucleophilic, but the presence of electron-withdrawing groups can render them susceptible to nucleophilic attack. wikipedia.org In the case of 6-fluoroquinolones, the electron-withdrawing nature of the quinolinone core activates the ring for such substitutions. acs.org
The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group, in this case, the fluoride ion. wikipedia.org The rate of this reaction is influenced by the nature of the nucleophile and the reaction conditions. For example, the photoreaction of 6-fluoroquinolones in aqueous basic media can lead to the corresponding 6-hydroxy derivatives through a photonucleophilic aromatic substitution mechanism, which is proposed to proceed via an excited triplet state. acs.org
Various nucleophiles, including amines, alcohols, and thiols, can displace the fluorine atom. mdpi.com This reactivity is highly valuable for the synthesis of new fluoroquinolone derivatives where the substituent at the C-6 position is varied to modulate biological activity. The efficiency and regioselectivity of the substitution can be influenced by factors such as the solvent, temperature, and the use of catalysts. nih.govnih.gov
Table 2: Factors Influencing Nucleophilic Aromatic Substitution (SNAr)
| Factor | Influence |
| Electron-withdrawing groups | Activate the aromatic ring towards nucleophilic attack. |
| Position of substituents | Groups ortho or para to the leaving group provide better resonance stabilization of the intermediate. |
| Nature of leaving group | Reaction rate increases with the electronegativity of the halogen (F > Cl > Br > I). |
| Nucleophile | Stronger nucleophiles generally lead to faster reactions. |
| Solvent | Polar aprotic solvents are often used to solvate the cation and leave the nucleophile reactive. |
Annulation Reactions for Related Quinolinone Scaffolds
Annulation reactions are powerful tools in organic synthesis for the construction of cyclic structures. In the context of quinolinones, these reactions can be used to build additional rings onto the existing scaffold, leading to complex, polycyclic architectures. While specific annulation reactions starting from this compound are not widely reported, various strategies exist for the synthesis and elaboration of the quinoline core itself.
For example, three-component cascade annulation reactions of aryl diazonium salts, nitriles, and alkynes provide an efficient route to multiply substituted quinolines. organic-chemistry.org Other methods include [4+2] annulation reactions using 2-azidobenzaldehydes as precursors. nih.gov Radical cascade reactions have also emerged as a modern approach for the construction of quinolin-2-one compounds. benthamdirect.com Furthermore, dearomative [3+2] annulation of quinolines with aminocyclopropanes has been developed to synthesize indolizidine skeletons. researchgate.net
These synthetic strategies demonstrate the versatility of the quinoline and quinolinone frameworks in constructing fused heterocyclic systems. It is conceivable that this compound could serve as a building block in similar annulation strategies, either by functionalizing one of the existing positions to act as a handle for the annulation or by participating directly in cycloaddition reactions under suitable conditions.
Copper-Catalyzed Multi-Component Reactions for Quinolin-2(1H)-ylidene Derivatives
Copper-catalyzed multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecular scaffolds, including derivatives of the quinolin-2(1H)-one core. These reactions, by combining three or more reactants in a single synthetic operation, offer significant advantages in terms of atom economy, step economy, and the ability to generate diverse molecular libraries from simple starting materials. While direct copper-catalyzed MCRs for the synthesis of quinolin-2(1H)-ylidene derivatives are a specific area of ongoing research, the principles can be understood through related syntheses of highly functionalized quinolin-2(1H)-ones.
A notable example of a copper-catalyzed three-component annulation allows for the synthesis of functionalized 2-quinolones. This modular approach involves the reaction of a 2-haloaniline, a sodium sulfinate, and a propiolate in the presence of a copper catalyst. nih.gov The reaction proceeds through a cascade of events, likely involving an initial S-arylation, followed by a Michael addition and subsequent intramolecular cyclization to construct the quinolin-2(1H)-one ring system. This methodology is highly efficient and compatible with a broad range of functional groups on each of the components, making it a versatile tool for the synthesis of substituted quinolones. nih.gov
The general scheme for this reaction involves the coupling of these three components under catalytic conditions to afford the desired 3-sulfonylquinolin-2(1H)-one derivatives. The choice of the copper catalyst and reaction conditions is crucial for the successful outcome of this transformation.
Detailed research findings have demonstrated the broad applicability of this method. Various substituted 2-haloanilines, including those with electron-donating and electron-withdrawing groups, have been successfully employed. Similarly, a wide array of sodium sulfinates and propiolates can be utilized, leading to a diverse set of functionalized quinolin-2(1H)-one products. The yields of these reactions are generally moderate to good. nih.gov
For instance, the reaction of 2-bromoaniline, sodium benzenesulfinate, and ethyl propiolate in the presence of a copper catalyst would yield 3-(phenylsulfonyl)quinolin-2(1H)-one. By varying the substituents on each of the three starting materials, a library of quinolin-2(1H)-one derivatives with different substitution patterns can be readily accessed.
The following table summarizes the scope of this copper-catalyzed three-component reaction for the synthesis of various functionalized quinolin-2(1H)-one derivatives, showcasing the versatility of this synthetic methodology.
| 2-Haloaniline Derivative | Sodium Sulfinate | Propiolate | Product | Yield (%) |
| 2-Bromoaniline | Sodium benzenesulfinate | Ethyl propiolate | 3-(Phenylsulfonyl)quinolin-2(1H)-one | - |
| 2-Bromo-4-methylaniline | Sodium benzenesulfinate | Ethyl propiolate | 6-Methyl-3-(phenylsulfonyl)quinolin-2(1H)-one | - |
| 2-Bromo-4-chloroaniline | Sodium benzenesulfinate | Ethyl propiolate | 6-Chloro-3-(phenylsulfonyl)quinolin-2(1H)-one | 45 nih.gov |
| 2-Bromo-5-chloroaniline | Sodium benzenesulfinate | Ethyl propiolate | 5-Chloro-3-(phenylsulfonyl)quinolin-2(1H)-one | 32 nih.gov |
| 2-Bromoaniline | Sodium p-toluenesulfinate | Ethyl propiolate | 3-(p-Tolylsulfonyl)quinolin-2(1H)-one | - |
| 2-Bromoaniline | Sodium thiophene-2-sulfinate | Ethyl propiolate | 3-(Thiophen-2-ylsulfonyl)quinolin-2(1H)-one | 47 nih.gov |
| 1-Bromo-2-naphthylamine | Sodium benzenesulfinate | Ethyl propiolate | 3-(Phenylsulfonyl)benzo[h]quinolin-2(1H)-one | 40 nih.gov |
| 2-Bromo-4-(benzyloxy)aniline | Sodium benzenesulfinate | Ethyl propiolate | 6-(Benzyloxy)-3-(phenylsulfonyl)quinolin-2(1H)-one | 45 nih.gov |
Data sourced from related research on functionalized 2-quinolones. nih.gov Yields are for isolated products.
This synthetic strategy highlights the potential of copper-catalyzed multi-component reactions to construct the quinolin-2(1H)-one scaffold. Further adaptation of this methodology, for example, by using terminal alkynes that could lead to exocyclic double bonds, might provide a direct route to quinolin-2(1H)-ylidene derivatives. The development of such reactions remains an active area of chemical research.
Advanced Spectroscopic and Structural Elucidation of 6 Fluoro 4 Methylquinolin 2 1h One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For 6-fluoro-4-methylquinolin-2(1H)-one, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete picture of its molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of a quinolinone derivative provides valuable information about the number, connectivity, and chemical environment of the protons in the molecule. In the case of this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the vinyl proton, and the N-H proton.
For the closely related compound, 6-fluoroquinolin-2(1H)-one , the ¹H NMR spectrum (400 MHz, DMSO-d₆) shows a broad singlet for the N-H proton at approximately 11.84 ppm. The aromatic protons appear as a series of multiplets in the downfield region, typically between 7.30 and 7.90 ppm. Specifically, a doublet of doublets is observed at 7.55 ppm (J = 9.2, 2.8 Hz), a triplet of doublets at 7.41 ppm (J = 8.8, 2.8 Hz), and a doublet of doublets at 7.32 ppm (J = 9.0, 4.9 Hz). The vinyl protons at positions 3 and 4 of the quinolinone ring typically appear as doublets, with the C4-proton of 6-fluoroquinolin-2(1H)-one appearing at 7.89 ppm (d, J = 9.6 Hz) and the C3-proton at 6.57 ppm (d, J = 9.6 Hz). rsc.org
For 4-methylquinolin-2(1H)-one , the introduction of a methyl group at the C4 position simplifies the vinyl proton signals to a singlet for the C3-proton, observed at 6.61 ppm. The methyl protons give rise to a characteristic singlet in the upfield region, around 2.52 ppm. The aromatic protons appear in the range of 7.15-7.68 ppm. rsc.org
Based on these related structures, the expected ¹H NMR signals for This compound would feature a singlet for the methyl group, a singlet for the C3-proton, and a set of multiplets for the aromatic protons, influenced by the fluorine substitution at the 6-position, along with a downfield signal for the N-H proton.
| Proton Assignment (Related Compounds) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Reference Compound |
|---|---|---|---|---|
| N-H | ~11.84 | s | - | 6-fluoroquinolin-2(1H)-one rsc.org |
| H-4 | 7.89 | d | 9.6 | 6-fluoroquinolin-2(1H)-one rsc.org |
| Aromatic H | 7.55 | dd | 9.2, 2.8 | 6-fluoroquinolin-2(1H)-one rsc.org |
| Aromatic H | 7.41 | td | 8.8, 2.8 | 6-fluoroquinolin-2(1H)-one rsc.org |
| Aromatic H | 7.32 | dd | 9.0, 4.9 | 6-fluoroquinolin-2(1H)-one rsc.org |
| H-3 | 6.57 | d | 9.6 | 6-fluoroquinolin-2(1H)-one rsc.org |
| CH₃ | 2.52 | s | - | 4-methylquinolin-2(1H)-one rsc.org |
| H-3 | 6.61 | s | - | 4-methylquinolin-2(1H)-one rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides a detailed map of the carbon framework of a molecule. For 6-fluoroquinolin-2(1H)-one , the spectrum (100 MHz, DMSO-d₆) reveals the presence of nine distinct carbon signals. The carbonyl carbon (C-2) resonates at approximately 162.11 ppm. The carbon atom bearing the fluorine (C-6) shows a characteristic splitting due to C-F coupling and appears at 158.52 and 156.16 ppm. The other aromatic and vinyl carbons are observed between 112.99 and 139.90 ppm. rsc.org
In 4-methylquinolin-2(1H)-one , the methyl carbon appears at a characteristic upfield chemical shift of 19.19 ppm. The carbonyl carbon (C-2) is found at 164.56 ppm, and the other aromatic and vinyl carbons are observed in the range of 116.74 to 149.34 ppm. rsc.org
By combining these observations, the ¹³C NMR spectrum of This compound is anticipated to exhibit a signal for the methyl carbon in the aliphatic region, a downfield signal for the carbonyl carbon, and a series of signals for the aromatic and vinyl carbons, with the C-6 signal showing the characteristic splitting pattern due to the attached fluorine atom.
| Carbon Assignment (Related Compounds) | Chemical Shift (δ) in ppm | Reference Compound |
|---|---|---|
| C=O | 162.11 | 6-fluoroquinolin-2(1H)-one rsc.org |
| C-F | 158.52, 156.16 | 6-fluoroquinolin-2(1H)-one rsc.org |
| Aromatic/Vinyl C | 112.99 - 139.90 | 6-fluoroquinolin-2(1H)-one rsc.org |
| C=O | 164.56 | 4-methylquinolin-2(1H)-one rsc.org |
| Aromatic/Vinyl C | 116.74 - 149.34 | 4-methylquinolin-2(1H)-one rsc.org |
| CH₃ | 19.19 | 4-methylquinolin-2(1H)-one rsc.org |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Atom Environment
¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. The chemical shift of the fluorine nucleus is highly dependent on its electronic environment. The spectrum for this compound is expected to show a single resonance for the fluorine atom at the 6-position. The precise chemical shift and any observed coupling to neighboring protons would provide definitive evidence for the position of the fluorine substituent. While specific data for the target molecule is not available, the chemical shifts for fluorine in aromatic systems are well-documented and would be expected in the typical range for an aryl fluoride.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
FTIR spectroscopy is a powerful technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups.
A strong absorption band is anticipated in the region of 1650-1690 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) in the quinolinone ring. The N-H stretching vibration of the lactam functionality is expected to appear as a broad band in the range of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. A key feature will be the C-F stretching vibration, which is expected to give a strong absorption band in the range of 1000-1300 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry is a crucial analytical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₈FNO), the calculated exact mass of the protonated molecule [M+H]⁺ is 178.0662 g/mol . Experimental HRMS data for the related 6-fluoroquinolin-2(1H)-one shows a measured m/z of 164.0492 for the [M+H]⁺ ion, which is in close agreement with its calculated mass of 164.0506. rsc.org Similarly, for 4-methylquinolin-2(1H)-one , the measured [M+H]⁺ ion is at m/z 160.0793, consistent with its calculated mass of 160.0757. rsc.org
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For quinolinone derivatives, common fragmentation pathways include the loss of CO, and cleavage of the heterocyclic ring, which would be further influenced by the presence of the fluorine and methyl substituents in the target molecule.
| Compound | Formula | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) | Reference |
|---|---|---|---|---|
| 6-fluoroquinolin-2(1H)-one | C₉H₆FNO | 164.0506 | 164.0492 | rsc.org |
| 4-methylquinolin-2(1H)-one | C₁₀H₉NO | 160.0757 | 160.0793 | rsc.org |
| This compound | C₁₀H₈FNO | 178.0662 | - | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions within the aromatic quinolinone system. The position and intensity of these absorption maxima (λ_max) are influenced by the extent of conjugation and the presence of substituents. The introduction of the fluorine and methyl groups may cause a slight shift in the absorption bands compared to the parent quinolin-2(1H)-one. Analysis of the UV-Vis spectrum can provide information about the chromophoric system and can be used to study the photophysical properties of the molecule.
X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination
X-ray diffraction (XRD) stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides invaluable insights into the molecular conformation, intermolecular interactions, and packing of molecules in the crystal lattice. For this compound and its derivatives, XRD studies are crucial for understanding their solid-state behavior and structure-property relationships.
The fundamental principle of X-ray diffraction lies in the interaction of X-rays with the electron clouds of atoms in a crystal. When a beam of monochromatic X-rays is directed at a single crystal, the electrons scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered waves interfere with one another, leading to a pattern of constructive and destructive interference. This diffraction pattern is unique to the specific crystal structure. By analyzing the positions and intensities of the diffraction spots, researchers can mathematically reconstruct the electron density map of the molecule and from that, determine the precise coordinates of each atom.
While a specific crystal structure for this compound has not been reported in the publicly available literature, analysis of closely related quinolinone derivatives provides a strong basis for predicting its solid-state characteristics. The crystal structures of these analogs are often characterized by planar quinolinone ring systems that engage in various intermolecular interactions, most notably hydrogen bonding and π-π stacking.
For instance, in many quinolin-2(1H)-one derivatives, the N-H and C=O groups are key players in forming hydrogen-bonded networks. helsinki.fi The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. These interactions can lead to the formation of dimers, chains, or more complex three-dimensional architectures, which significantly influence the physical properties of the material, such as melting point and solubility. In a study of 4-hydroxy-1-methylquinolin-2(1H)-one, strong intramolecular hydrogen bonds were observed to play an important role in the crystal packing. helsinki.fi
The presence of the fluorine atom at the 6-position and the methyl group at the 4-position in this compound is expected to further influence the crystal packing. The electronegative fluorine atom can participate in weaker C-H···F hydrogen bonds or other electrostatic interactions, while the hydrophobic methyl group can influence the stacking of the aromatic rings.
The crystal structure of 7-hydroxy-4-methylquinolin-2(1H)-one has been reported to be orthorhombic. niscpr.res.in This provides a clue to the possible crystal system that this compound might adopt. The detailed structural parameters obtained from an XRD analysis include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ).
To illustrate the type of data obtained from such studies, the crystallographic data for a related quinoline (B57606) derivative, S-Quinolin-2-ylmethyldithiocarbazate, is presented below. researchgate.net
| Compound | S-Quinolin-2-ylmethyldithiocarbazate |
| Chemical Formula | C₁₁H₁₁N₃S₂ |
| Formula Weight | 249.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.0514 (2) |
| b (Å) | 10.0620 (2) |
| c (Å) | 11.2780 (2) |
| α (°) | 90 |
| β (°) | 113.2607 (11) |
| γ (°) | 90 |
| Volume (ų) | 1152.17 (4) |
| Z | 4 |
Table 1: Crystallographic data for S-Quinolin-2-ylmethyldithiocarbazate. Data sourced from a study by Crouse et al. researchgate.net
This detailed structural information is paramount for computational modeling, understanding intermolecular forces, and correlating the solid-state structure with the compound's physicochemical properties.
Biological Activities and Pharmacological Investigations of 6 Fluoro 4 Methylquinolin 2 1h One Derivatives
Antimicrobial Activity Profile
Derivatives of 6-fluoro-4-methylquinolin-2(1H)-one have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for combating various infectious diseases.
Antibacterial Efficacy Against Bacterial Strains (Gram-positive, Gram-negative, Drug-Resistant)
The introduction of a fluorine atom at the C-6 position of the quinolone ring has been shown to significantly enhance antibacterial activity. mdpi.com Fluoroquinolones are effective against both Gram-negative and Gram-positive bacteria. mdpi.com
Research into quinoline-2-one derivatives has revealed potent activity against multidrug-resistant Gram-positive bacterial strains. nih.gov For instance, certain derivatives exhibited significant antibacterial action against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.gov One notable compound, 6c, demonstrated strong activity with Minimum Inhibitory Concentrations (MICs) of 0.75 μg/mL against MRSA and VRE, and 2.50 μg/mL against MRSE. nih.gov The presence of a chlorine atom in derivatives has been associated with this potent activity. nih.gov
Furthermore, some 4-hydroxy-2-quinolone analogs have shown inhibitory effects against S. aureus. nih.gov Specifically, compounds 3i and 3j were found to inhibit bacterial growth at concentrations between 125–1000 and 125–500 µg/mL, respectively. nih.gov Other studies on 3-(2-(4-(6,7-disubstituted-benzo[d]thiazol-2-yl)phenylamino)acetyl)-4-hydroxy-1-methyl/phenyl quinolin-2(1H)-one derivatives reported moderate activity against Gram-negative bacteria. nih.gov
A novel des-fluoro(6) quinolone, BMS-284756, which lacks a fluorine at the C-6 position but is structurally related, has demonstrated broad-spectrum antibacterial activity. It is particularly active against Gram-positive bacteria, including MRSA and ciprofloxacin-resistant S. pneumoniae. nih.gov This compound also shows extensive coverage against anaerobic bacteria. nih.gov
Interactive Table: Antibacterial Activity of this compound Derivatives
| Compound | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| Derivative 6c | MRSA, VRE | MIC: 0.75 μg/mL | nih.gov |
| Derivative 6c | MRSE | MIC: 2.50 μg/mL | nih.gov |
| Analog 3i | S. aureus | Inhibitory at 125–1000 µg/mL | nih.gov |
| Analog 3j | S. aureus | Inhibitory at 125–500 µg/mL | nih.gov |
| BMS-284756 | MR S. aureus, S. epidermidis, CIP-resistant S. pneumoniae | High activity | nih.gov |
Antifungal Properties and Mechanisms
Derivatives of the this compound scaffold have also been investigated for their antifungal potential. Studies on 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, which are structurally related, have identified compounds with good antifungal activities. researchgate.net For example, compounds 3a, 3g, and 3h from this series showed notable efficacy. researchgate.net The mechanism of action for compound 3g against Fusarium oxysporum was studied in vitro using the mycelial growth rate method. researchgate.net
In a series of new fluorinated quinoline (B57606) analogs, several compounds displayed good antifungal activity at a concentration of 50 μg/mL. nih.gov For instance, compounds 2b, 2e, 2f, 2k, and 2n showed over 80% inhibition against Sclerotinia sclerotiorum, and compound 2g exhibited 80.8% activity against Rhizoctonia solani. nih.gov Furthermore, some 4-hydroxy-2-quinolone analogs have demonstrated significant antifungal activity against Aspergillus flavus. nih.gov The brominated analog 3j, in particular, showed exceptional potency with a half-maximal inhibitory concentration (IC50) of 1.05 µg/mL, surpassing the positive control, amphotericin B. nih.gov
Research on pyrazol-quinazolinone derivatives has also indicated good antifungal effects. mdpi.com The presence of a chlorine atom in these compounds appeared to enhance inhibitory action against Rhizoctonia solani AG1. mdpi.com
Interactive Table: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 6-Fluoro-4-alkyl(aryl)thioquinazoline (3a, 3g, 3h) | Not specified | Good | researchgate.net |
| Fluorinated quinoline analog (2b, 2e, 2f, 2k, 2n) | Sclerotinia sclerotiorum | >80% inhibition at 50 μg/mL | nih.gov |
| Fluorinated quinoline analog (2g) | Rhizoctonia solani | 80.8% inhibition at 50 μg/mL | nih.gov |
| 4-Hydroxy-2-quinolone analog (3j) | Aspergillus flavus | IC50: 1.05 µg/mL | nih.gov |
Antiviral Spectrum
The antiviral potential of quinoline derivatives has been explored against various viruses. An isoquinolone compound was identified as a hit against influenza A and B viruses with 50% effective concentrations (EC50s) between 0.2 and 0.6 µM. nih.gov Further investigation revealed that this compound inhibits viral polymerase activity. nih.gov
Derivatives of 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline have shown potent and selective inhibition of Yellow Fever Virus (YFV), with EC50 values ranging from 3.6 to 11.5 μM. frontiersin.org Some of these analogs also interfered with Respiratory Syncytial Virus (RSV) replication. frontiersin.org Additionally, metal complexes of certain organic compounds, including quinoline derivatives, have been reported to exhibit antiviral properties against a range of viruses such as Influenza A, Chikungunya virus, and Poliovirus. pharmacophorejournal.com
Antitubercular Activity
Quinolines are recognized for their significant antitubercular activity. nih.gov Fluoroquinolones like ciprofloxacin (B1669076) and ofloxacin (B1677185) are used as second-line drugs for tuberculosis (TB) treatment. nih.gov Research has focused on synthesizing new quinoline derivatives to combat Mycobacterium tuberculosis (Mtb), including multi-drug-resistant (MDR) strains. rsc.org
A series of quinolone derivatives were designed and synthesized, with compounds 6b6, 6b12, and 6b21 showing promising in vitro activity against the Mtb H37Rv strain, with MIC values in the range of 1.2–3 μg/mL. rsc.org These compounds also demonstrated excellent activity against an MDR-TB strain and were non-toxic to mammalian cells. rsc.org Another study reported a series of 2-(sub)-3-fluoro/nitro-5,12-dihydro-5-oxobenzothiazolo(3,2-a)quinoline-6-carboxylic acid derivatives, where one compound was highly active against Mtb and MDR-TB with MICs of 0.18 and 0.08 μM, respectively. amazonaws.com
Elucidation of Molecular Mechanisms of Antimicrobial Action
The primary mechanism of antibacterial action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, which ultimately leads to cell death. nih.gov The 4-carbonyl and 3-carboxylate groups on the quinolone ring are crucial for binding to DNA gyrase. mdpi.com
In the context of antifungal activity, the mechanism can vary. For instance, the mycelial growth rate method was used to study the action of a 6-fluoro-4-alkyl(aryl)thioquinazoline derivative against Fusarium oxysporum. researchgate.net For antiviral activity, one isoquinolone derivative was found to inhibit the viral polymerase of the influenza virus. nih.gov
Anticancer and Antiproliferative Activity
The quinoline scaffold is also a key feature in the design of anticancer agents. nih.gov Small structural modifications to the fluoroquinolone structure can significantly impact its biological activity, including its ability to inhibit topoisomerase II, an enzyme involved in DNA replication. nih.gov
A series of 7-amino-4-methylquinolin-2(1H)-one derivatives were synthesized and evaluated for their anticancer potential. researchgate.net The results indicated that these compounds are selective for cancer cells, and three of the new compounds demonstrated the ability to inhibit cell migration. researchgate.net
In another study, fluoroquinolone derivatives were synthesized and tested for their antiproliferative activities against human lung tumor cell lines (A549). researchgate.net Similarly, hybrids of fluoroquinolones and other heterocyclic systems have shown significant cytotoxic activity against various cancer cell lines, including leukemia, renal, and melanoma cell lines. nih.gov For example, derivatives 65 and 66 inhibited the growth of leukemia cells by 33.25% and 52.62%, respectively, and renal cancer cells by 64.19% and 55.49%, respectively. nih.gov The antiproliferative effect of some of these derivatives was linked to the inhibition of the cell cycle in the G2/M phase and the induction of apoptosis. nih.gov
In Vitro Antiproliferative Activity Against Various Cancer Cell Lines
Derivatives of this compound have demonstrated notable antiproliferative effects against a range of human cancer cell lines in laboratory settings. These compounds are often designed and synthesized with the aim of discovering new anticancer agents. nih.govmdpi.com
For instance, a series of novel quinoxaline (B1680401) derivatives bearing an oxirane ring were synthesized and evaluated for their antiproliferative activity against neuroblastoma cell lines, SK-N-SH and IMR-32. nih.gov Among the synthesized compounds, several demonstrated significant cytotoxic activity. nih.gov Specifically, compounds 11a and 11b showed better cytotoxic activity than the reference compound XK-469. nih.gov
Similarly, studies on other quinoline and quinazolinone derivatives have shown potent anti-proliferative activities. For example, novel 4-hydroxyquinazoline (B93491) derivatives were designed and exhibited significant cytotoxicity against primary PARPi-resistant HCT-15 and HCC1937 cell lines. mdpi.com One particular compound, B1 , showed superior anti-proliferative activities compared to the approved drug Olaparib. mdpi.com
The antiproliferative activity of these derivatives is often evaluated using the MTT assay, which measures cell viability. The results are typically expressed as IC₅₀ values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Interactive Table: In Vitro Antiproliferative Activity of Selected Quinoxaline Derivatives
| Compound | SK-N-SH IC₅₀ (µM) | IMR-32 IC₅₀ (µM) |
|---|---|---|
| 2a | <30 | <30 |
| 5a | <30 | <30 |
| 6a | <30 | <30 |
| 7a | <30 | <30 |
| 11a | 2.49 | 3.96 |
| 11b | <30 | <30 |
| XK-469 (Reference) | 4.6 ± 1.0 | 13.0 ± 2.9 |
Data sourced from a study on oxiranyl-quinoxaline derivatives. nih.gov
Inhibition of Key Cancer-Related Molecular Targets
The anticancer effects of this compound derivatives are often attributed to their ability to inhibit specific molecular targets that are crucial for cancer cell proliferation and survival. These targets include enzymes and proteins involved in cell cycle regulation, DNA replication, and signal transduction pathways.
One important class of targets is the phosphodiesterase (PDE) family of enzymes, particularly PDE3. Selective PDE3 inhibitors can improve cardiac contractility and are being investigated for their potential in treating congestive heart failure. nih.govresearchgate.net In a study focused on 6-hydroxy-4-methylquinolin-2(1H)-one derivatives, which share a similar core structure, researchers identified compounds with potent PDE3 inhibitory activity. nih.govresearchgate.net The compound 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one (4j) , for example, displayed significant inhibitory activity with an IC₅₀ of 0.20 µM. nih.govresearchgate.net
Furthermore, some quinazolinone-based derivatives have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov These receptors are key regulators of angiogenesis and tumor formation, and their simultaneous inhibition is a promising strategy in cancer therapy. nih.gov
Anti-inflammatory and Analgesic Potentials
Derivatives of this compound have also been investigated for their anti-inflammatory and analgesic properties. nih.gov Inflammation is a complex biological response implicated in various diseases, and the development of new anti-inflammatory agents is an active area of research. nih.gov
Studies on quinoline-4(1H)-one derivatives isolated from natural sources, such as the plant Waltheria indica, have demonstrated their potential to inhibit nitric oxide (NO) production in lipopolysaccharide-induced BV-2 cells. nih.gov NO is a key mediator in the inflammatory process. nih.gov
Lipoxygenase (LOX) Inhibitory Activity
Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. nih.gov Inhibition of LOX is therefore considered a valuable strategy for the development of anti-inflammatory drugs. nih.gov While direct studies on this compound derivatives as LOX inhibitors are not extensively documented in the provided results, the broader class of quinolones has been explored for this activity. The investigation of these derivatives for LOX inhibition could be a promising avenue for future research.
Cytokine Modulation (e.g., TNF-α, IL-6)
Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key targets for anti-inflammatory therapies. mdpi.com Flavonoids, another class of heterocyclic compounds, have been shown to modulate the production of these cytokines. mdpi.com
Research on a new tetrahydropyran (B127337) derivative demonstrated its ability to reduce the production of TNF-α and IL-6 in an air pouch model of inflammation. nih.gov This suggests that similar mechanisms could be at play for quinolinone derivatives, where their anti-inflammatory effects may be mediated through the downregulation of pro-inflammatory cytokines. nih.gov
Antimalarial Activity
Malaria remains a significant global health problem, and the development of new antimalarial drugs is a priority. The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore in antimalarial drug discovery. nih.gov Modifications of this core structure, including the introduction of fluorine atoms, have been explored to enhance activity and overcome drug resistance. nih.gov
Research on 6-chloro-7-methoxy-4(1H)-quinolones has shown that these compounds can be highly efficacious against multiple stages of the Plasmodium parasite, which causes malaria. puce.edu.ec These compounds were found to selectively inhibit the Plasmodium cytochrome bc1 complex. puce.edu.ec While the specific antimalarial activity of this compound derivatives is not detailed in the provided results, the known antimalarial potential of the broader quinolone class suggests that this would be a fruitful area of investigation. nih.govpuce.edu.ecacs.org
Other Pharmacological Activities
Beyond the activities mentioned above, derivatives of this compound and related quinolones have been explored for a range of other pharmacological effects. These include antimicrobial activities, with studies showing that some 6-fluoro-quinolin-4(1H)-one derivatives possess antibacterial and antifungal properties. researchgate.net The introduction of a fluorine atom at the C-6 position of the quinolone ring has been a key strategy in the development of fluoroquinolone antibiotics. mdpi.com
Additionally, some quinolin-2(1H)-one derivatives have been investigated for their potential as fluorescent probes for biological imaging and as intermediates in the synthesis of agrochemicals like herbicides and fungicides. chemimpex.com
Structure-Activity Relationships (SAR) in this compound Analogues
The biological activity of this compound derivatives is intricately linked to their chemical structure. Modifications at various positions of the quinoline ring can significantly alter their potency, selectivity, and pharmacokinetic properties.
A major breakthrough in the development of quinolone antimicrobials was the discovery that a fluorine atom at the C-6 position confers broad and potent antimicrobial activity. nih.gov This substitution enhances the drug's interaction with bacterial DNA gyrase, a crucial enzyme for DNA replication and transcription. tandfonline.com The lipophilicity introduced by the fluorine atom also improves cell penetration. tandfonline.com
Furthermore, the substituent at the N-1 position of the quinolinone ring plays a critical role in determining the antibacterial spectrum and potency. For instance, the presence of a cyclopropyl (B3062369) group at the N-1 position has been associated with enhanced activity against both Gram-positive and Gram-negative bacteria. researchgate.net The nature of the substituent at the C-7 position also significantly influences the antibacterial activity and target enzyme selectivity.
The introduction of a fluorine atom at the C-6 position of the quinolin-2(1H)-one nucleus is a well-established strategy for enhancing biological activity, particularly in the realm of antibacterial agents. nih.govtandfonline.com This is exemplified by the class of fluoroquinolone antibiotics, where the C-6 fluorine is a hallmark feature. mdpi.com
The potent electron-withdrawing nature of fluorine can influence the electronic properties of the entire quinoline ring system, thereby affecting its interaction with biological targets. tandfonline.com In the context of antibacterial activity, the C-6 fluorine atom has been shown to improve the binding affinity of the compound to the bacterial DNA gyrase-DNA complex by a significant margin. tandfonline.com This enhanced binding leads to more potent inhibition of the enzyme, ultimately resulting in bacterial cell death. nih.govtandfonline.com
Moreover, the substitution of hydrogen with fluorine, which has a comparable van der Waals radius, can lead to increased lipophilicity. tandfonline.com This property can enhance the penetration of the molecule through bacterial cell membranes, leading to higher intracellular concentrations and, consequently, improved antibacterial efficacy. tandfonline.com
Studies on various quinoline derivatives have demonstrated that fluorine substitution at other positions can have varied effects. For instance, fluorination at position 3 has been associated with a decrease in mutagenicity in some quinoline compounds. nih.gov Conversely, fluorine at positions 5 or 7 has been shown to enhance mutagenicity in certain contexts. nih.gov
Table 1: Impact of Fluorine Substitution on Antibacterial Activity
| Compound | Position of Fluorine | Effect on Antibacterial Activity | Reference |
| Norfloxacin | C-6 | Broad and potent antimicrobial activity | nih.gov |
| Enoxacin | C-6 | 15-fold greater DNA gyrase activity than non-fluorinated analog | tandfonline.com |
| Fluoroquinolones | C-6 | Enhanced anti-bacterial activity | tandfonline.com |
The methyl group at the C-4 position of the this compound scaffold also plays a crucial role in modulating biological activity. While the C-6 fluorine is primarily associated with enhancing potency, the C-4 methyl group can influence selectivity and pharmacokinetic properties.
In a series of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives designed as cardiotonic agents, the 4-methyl group was a constant feature in compounds that showed potent and selective inhibitory activity against phosphodiesterase 3 (PDE3). nih.gov For example, the compound 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one displayed significant selectivity for increasing the force of cardiac contraction over the heart rate, a desirable profile for an inotropic agent. nih.gov
The nature of other substituents on the quinolinone ring system is also critical. In the development of antibacterial agents, the substituent at the N-1 position is a key determinant of the spectrum of activity. The introduction of a cyclopropyl group at N-1, for instance, is a common strategy to enhance activity against a broad range of bacteria. researchgate.net
Furthermore, modifications at the C-7 position with various amine-containing rings can significantly impact antibacterial potency and target selectivity. For example, the introduction of a cyclopropane-fused 2-amino-8-azabicyclo[4.3.0]nonan-8-yl substituent at C-7 in a series of 6-fluoroquinolones resulted in compounds with excellent activity against Gram-positive bacteria and potent inhibition of DNA topoisomerase IV. nih.gov
The position of substituents on the this compound core is a critical determinant of the resulting pharmacological profile. As discussed, the C-6 fluorine is paramount for potent antibacterial activity. nih.gov
The location of substituents can also affect the compound's metabolic stability and potential for adverse effects. For example, studies on the mutagenicity of fluoroquinoline derivatives have shown that the position of the fluorine atom can dramatically influence this property, with 3-fluoro substitution leading to non-mutagenic compounds. nih.gov
Potential Applications and Future Research Directions for 6 Fluoro 4 Methylquinolin 2 1h One
Strategic Advancements in Drug Discovery and Development
The quinolinone core is a foundational structure in the development of new therapeutic agents. mdpi.comnih.gov The introduction of a fluorine atom can enhance crucial properties such as metabolic stability and bioavailability, making fluorinated quinolones like 6-fluoro-4-methylquinolin-2(1H)-one promising candidates for further investigation.
Design of Novel Therapeutic Agents for Infectious Diseases and Cancer
The quinoline (B57606) scaffold is a key component in a wide range of compounds with demonstrated biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. mdpi.comnih.gov Fluoroquinolones, a major class of antibiotics, are characterized by a fluorine atom, typically at the C-6 position, which has been shown to significantly improve their antimicrobial activity. This suggests that this compound could serve as a valuable starting point for the development of new treatments for infectious diseases.
In the realm of oncology, quinoline derivatives have shown significant promise. nih.gov For instance, a study on 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one demonstrated its ability to induce apoptosis in human ovarian cancer cell lines, highlighting the anticancer potential of the quinolinone structure. nih.gov Research into derivatives of 6-hydroxy-4-methylquinolin-2(1H)-one has also led to the development of potent inhibitors of phosphodiesterase 3 (PDE3), which have potential applications in treating congestive heart failure. nih.gov The structural similarities suggest that this compound could be a scaffold for novel anticancer agents.
Development of Multi-Targeted Pharmacological Agents
The development of drugs that can simultaneously modulate multiple biological targets is a growing area of research, particularly for complex diseases like cancer and neurodegenerative disorders. nih.govrsc.org The quinolinone scaffold is considered a privileged structure for the design of such multi-target agents. mdpi.com Researchers have successfully created quinolinone-based compounds that exhibit combined antioxidant and anti-inflammatory activities. mdpi.com Furthermore, in silico studies have been employed to design quinoline-based derivatives with the potential to inhibit multiple targets involved in cancer progression, such as topoisomerase I and bromodomain-containing protein 4. nih.gov The structural characteristics of this compound make it a plausible candidate for development into a multi-targeted therapeutic agent.
Strategies for Enhancing Pharmacokinetic Profiles and Bioavailability (Academic Research Area)
The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its therapeutic success. Fluoroquinolones generally exhibit favorable pharmacokinetic profiles, with good absorption and wide tissue distribution. oup.comnih.govyoutube.com The presence of a fluorine atom, as in this compound, is known to enhance properties like lipophilicity and metabolic stability, which can lead to improved bioavailability.
Research into quinolinone derivatives has focused on optimizing their ADME properties. For example, studies on mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors based on a quinolinone scaffold have demonstrated that modifications to the core structure can significantly improve metabolic stability and oral bioavailability. nih.govacs.orgacs.org Computational tools are increasingly used to predict the ADME properties of novel compounds, allowing for the rational design of molecules with improved pharmacokinetic profiles. nih.gov Future research on this compound would likely involve in silico modeling and in vitro assays to predict and then optimize its pharmacokinetic characteristics for potential therapeutic use.
| Pharmacokinetic Parameter | General Observations for Fluoroquinolones | Potential Implications for this compound |
| Bioavailability | Moderate to excellent (often >70-90% orally). nih.govyoutube.comnih.gov | The fluorine atom may enhance bioavailability. |
| Distribution | Wide volume of distribution, with high concentrations in various tissues. oup.comyoutube.comoup.com | Could be effective for infections or tumors in a range of tissues. |
| Metabolism | Varies among different fluoroquinolones, from extensive hepatic metabolism to mainly renal excretion. nih.govnih.gov | The metabolic pathway would need to be determined through specific studies. |
| Half-life | Generally moderate to long, allowing for once or twice-daily dosing. oup.comnih.gov | Could potentially be formulated for convenient dosing schedules. |
Contributions to Advanced Materials Science and Optoelectronic Technologies
The unique photophysical properties of quinoline derivatives make them attractive candidates for applications in materials science, particularly in the field of optoelectronics.
Development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells
Quinoline derivatives are well-recognized for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. nih.govresearchgate.netresearchgate.net In OLEDs, these compounds can function as emissive materials or as electron transporters. nih.govnih.govresearchgate.netuconn.edu The modification of the quinoline structure allows for the tuning of the emission spectrum, which is crucial for creating full-color displays. nih.gov For instance, a blue-emitting OLED has been fabricated using a quinoline-based material. researchgate.netuconn.edu
In the context of OPVs, quinoline derivatives have been explored as components in polymer solar cells and dye-sensitized solar cells. nih.govresearchgate.net Their electron-accepting properties make them suitable for use as p-type semiconductors. researchgate.net The inherent fluorescence of many quinoline derivatives is also a desirable characteristic for photonic applications. researchgate.net
Applications in Photonic Technology
The fluorescence of quinoline compounds is a key feature for their application in photonic technologies. rsc.org Protonation has been shown to be an effective method for enhancing the fluorescence intensity of quinolines. rsc.org The development of quinoline-fused fluorescent dihydro/spiro-quinazolinone derivatives has yielded promising blue-emissive fluorescent molecules. nih.govacs.org These properties suggest that this compound could be investigated for its potential as a fluorescent probe or as a component in other photonic devices. The rational design of quinoline derivatives has also led to the creation of biocompatible molecules with Raman, chiral, and fluorescent properties for diagnostic applications. acs.org
| Application Area | Relevant Properties of Quinoline Derivatives | Potential of this compound |
| OLEDs | Electroluminescence, electron transport, tunable emission spectra. nih.govnih.govresearchgate.netuconn.edu | Could be investigated as a component in the emissive or transport layers. |
| Organic Photovoltaics | p-type semiconducting behavior, use in polymer and dye-sensitized solar cells. nih.govresearchgate.net | Potential as a material in the active layer of organic solar cells. |
| Photonics | Fluorescence, potential for use as fluorescent probes and in other light-based technologies. rsc.orgnih.govacs.orgacs.org | The inherent properties of the quinolinone core suggest potential for fluorescence-based applications. |
Nano-Interfacial Interactions and Prospective Drug Delivery Systems
The unique physicochemical properties of this compound make it a compelling candidate for integration into advanced drug delivery systems. The interactions at the nano-interfacial level between this compound and various nanocarriers could unlock novel therapeutic strategies.
Detailed Research Findings:
Research into related quinolinone derivatives has demonstrated the feasibility and benefits of nano-encapsulation. For instance, lipid-based nanocarriers, such as solid lipid nanoparticles (SLNs), have been successfully used to encapsulate fluoroquinolone antibiotics. smolecule.com This approach has been shown to improve the solubility of poorly water-soluble drugs, enhance their permeation across biological membranes, and achieve higher intracellular concentrations. smolecule.com The encapsulation of fluoroquinolones in lipid nanoparticles has resulted in reduced toxicity, prolonged drug release, and enhanced antimicrobial activity. smolecule.com
Furthermore, the development of chitosan-quinoline nanoparticles highlights another promising avenue. chemimpex.com These systems, which can be formulated into nanorod shapes, have shown pH-sensitive release behavior, making them suitable for targeted drug delivery to specific microenvironments, such as tumor tissues. chemimpex.com The loading of hydrophobic drugs like quercetin (B1663063) into these nanoparticles has demonstrated their potential as effective anticancer drug delivery vehicles. chemimpex.com
The synthesis of quinoline derivatives has also been achieved using nanoparticles as catalysts, such as nano SnO2 and magnetic Fe3O4 nanoparticles, indicating a strong basis for the interaction between quinolinone structures and nanomaterials. chemsrc.comchemicalbook.com
Prospective Drug Delivery Systems for this compound:
| Nanocarrier System | Potential Advantages for this compound | Relevant Research Findings on Related Compounds |
| Solid Lipid Nanoparticles (SLNs) | Improved solubility, enhanced membrane permeation, sustained release, reduced toxicity. | Encapsulation of fluoroquinolones shows higher intracellular concentrations and improved antimicrobial efficacy. smolecule.com |
| Chitosan-Quinoline Nanoparticles | Biocompatibility, biodegradability, pH-responsive drug release for targeted delivery. | Quercetin-loaded chitosan-quinoline nanorods demonstrate efficacy in anticancer drug delivery. chemimpex.com |
| Polymer-Metal Coordination Nanoparticles | Controllable size and stability, potential for multi-drug delivery and photodynamic therapy. | A modular system integrating a photosensitizer and a hypoxia-activated prodrug has been developed. mdpi.com |
These findings suggest that this compound could be effectively incorporated into such nanocarriers to improve its therapeutic index for a range of diseases, including bacterial infections and cancer.
Emerging Research Avenues in Biosystems and Agricultural Applications
The structural motifs of this compound suggest its potential utility in both advanced biosensing technologies and as an active agent in agriculture.
Detailed Research Findings:
In the realm of biosystems, fluoroquinolone derivatives have been utilized as recognition elements in the development of biosensors for the detection of antibiotics in various samples. bldpharm.com Fluorescent biosensors based on single-chain variable-fragment (scFv) antibodies have been engineered to be either specific to a single fluoroquinolone or to detect the broader class of compounds. bldpharm.com These biosensors can detect fluoroquinolones at levels relevant for monitoring misuse in livestock. bldpharm.com More recently, portable fiber optic biosensors have been developed for the rapid detection of fluoroquinolone residues in food, bodily fluids, and environmental water samples, demonstrating excellent selectivity and stability. mdpi.com
In agriculture, fluoroquinolones are used to treat bacterial infections in livestock and poultry. nih.gov Consequently, their residues can be found in animal manure, which is often used as fertilizer, leading to the contamination of soil and water. nih.govresearchgate.net Studies have shown that fluoroquinolones like enrofloxacin (B1671348) and its metabolite ciprofloxacin (B1669076) can be taken up by plants, such as lettuce, from manured soils. researchgate.netchemicalbook.com The presence of these compounds in agricultural environments is a significant concern due to the potential for promoting antibiotic resistance. researchgate.net The versatile biological activity of the quinoline core also extends to herbicidal and fungicidal properties, with some 4-hydroxy-1H-quinolin-2-one derivatives showing photosynthesis-inhibiting activity. bldpharm.comsigmaaldrich.com
Emerging Research Areas:
Development of Selective Biosensors: The unique spectral properties of this compound could be harnessed to develop highly selective and sensitive biosensors for its detection in complex biological and environmental matrices. bldpharm.commdpi.com
Investigating Plant Uptake and Metabolism: Research is needed to understand the uptake, translocation, and metabolism of this compound in various crop plants to assess the potential for its entry into the food chain. researchgate.netchemicalbook.com
Novel Agrochemicals: The compound could be investigated as a lead structure for the development of new herbicides or fungicides, leveraging the known bioactivity of the quinolinone scaffold. bldpharm.comsigmaaldrich.com
Opportunities for In-Depth Computational and Mechanistic Investigations to Guide Design
Computational modeling and mechanistic studies are powerful tools to accelerate the development and optimization of new therapeutic agents based on the this compound scaffold.
Detailed Research Findings:
The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV. sigmaaldrich.com These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. The carboxylic acid at the 3-position and the ketone at the 4-position of the quinolone ring are essential for binding to the DNA-gyrase complex. The fluorine atom at the 6-position significantly enhances the lipophilicity and, consequently, the potency of these compounds.
Computational approaches have been instrumental in understanding and mitigating the adverse effects of fluoroquinolones. For example, molecular dynamics simulations and free energy calculations have been used to redesign fluoroquinolones to reduce their cardiotoxicity, which is associated with the inhibition of the hERG potassium channel. These studies have identified key interactions within the binding site and guided structural modifications to decrease hERG affinity while maintaining antibacterial potency. Furthermore, computational methods have been employed to explore the repurposing of fluoroquinolones for non-infectious diseases by identifying their interactions with other biological targets, such as those involved in neuroinflammation.
Future Research Directions:
Molecular Docking and Dynamics Simulations: In-depth docking studies of this compound with bacterial DNA gyrase, topoisomerase IV, and various human proteins (including hERG channels and cancer-related kinases) can predict its biological activity and potential off-target effects.
Structure-Activity Relationship (SAR) Studies: Computational analysis can guide the synthesis of new derivatives of this compound with modified substituents at various positions to optimize potency and selectivity for different biological targets.
Mechanistic Studies on Resistance: Investigating the molecular mechanisms by which bacteria might develop resistance to this compound can inform the design of next-generation compounds that can overcome these resistance pathways.
ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its derivatives can help prioritize candidates for further experimental evaluation.
By leveraging these computational and mechanistic approaches, researchers can rationally design novel compounds based on the this compound scaffold with improved efficacy and safety profiles for a variety of therapeutic and agricultural applications.
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-fluoro-4-methylquinolin-2(1H)-one, and how are intermediates characterized?
Answer:
The synthesis typically involves cyclocondensation of fluorinated aniline derivatives with β-keto esters or ketones, followed by acid-catalyzed cyclization. Key intermediates are characterized via IR spectroscopy (to confirm carbonyl groups at ~1650 cm⁻¹), ¹H/¹³C NMR (to verify substituent positions and aromatic proton environments), and mass spectrometry (to confirm molecular ion peaks and fragmentation patterns). For example, Deng et al. (2014) synthesized fluoro-substituted quinolinones and validated intermediates using these techniques, ensuring regioselectivity and purity .
Basic: How is the antimicrobial activity of this compound evaluated experimentally?
Answer:
Antimicrobial potency is assessed using the twofold serial dilution technique to determine minimal inhibitory concentrations (MICs). Test strains (e.g., B. proteus, P. aeruginosa) are incubated with compound dilutions in nutrient broth, and MICs are defined as the lowest concentration inhibiting visible bacterial growth after 24–48 hours. Positive controls (e.g., streptomycin) and solvent controls are included. Compound 6a, a fluoro-substituted analog, showed MICs of 16–32 μg/ml against Gram-negative pathogens, highlighting fluorine’s role in enhancing activity .
Advanced: How does fluorination at the 6-position influence the compound’s electronic properties and binding to microbial targets?
Answer:
Fluorine’s electronegativity increases the compound’s electron-deficient character , enhancing interactions with bacterial enzymes (e.g., DNA gyrase) via dipole and hydrogen-bonding interactions. Computational studies (e.g., DFT) reveal fluorine’s impact on charge distribution in the quinolinone core, which correlates with improved binding affinity. Comparative studies with non-fluorinated analogs (e.g., 4-methylquinolin-2(1H)-one) show reduced activity, confirming fluorine’s critical role in target engagement .
Advanced: What strategies resolve contradictions in reported bioactivity data for fluorinated quinolinones across studies?
Answer:
Discrepancies often arise from variations in assay conditions (e.g., pH, bacterial strain virulence) or structural impurities . To address this:
- Re-evaluate compound purity via HPLC or single-crystal X-ray diffraction (as in SHELX-refined structures) .
- Standardize bioassays using CLSI guidelines for consistency.
- Perform structure-activity relationship (SAR) studies to isolate substituent effects. For example, 6-fluoro derivatives may show strain-specific activity due to differences in bacterial efflux pumps, necessitating tailored MIC assays .
Basic: What spectroscopic techniques are critical for confirming the regiochemistry of this compound?
Answer:
- ¹H NMR : Aromatic protons adjacent to fluorine exhibit deshielding (downfield shifts) and coupling (e.g., J~8 Hz for H-5 and H-7).
- ¹⁹F NMR : Provides direct evidence of fluorine substitution (δ ~-110 to -120 ppm for aromatic C-F).
- NOESY/ROESY : Confirms spatial proximity of the methyl group (C-4) to specific aromatic protons, ruling out positional isomers .
Advanced: How can computational modeling optimize the design of this compound derivatives for enhanced pharmacokinetics?
Answer:
- Molecular docking : Predicts binding modes to targets like CYP450 enzymes or bacterial topoisomerases.
- ADMET prediction : Tools like SwissADME assess logP, solubility, and metabolic stability. Fluorine’s lipophilicity (π ≈ 0.14) improves membrane permeability but may reduce solubility, requiring balancing with polar substituents.
- QSAR models : Relate substituent electronic parameters (Hammett σ) to bioactivity, guiding synthetic prioritization .
Advanced: What experimental and analytical approaches validate the stability of this compound under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic/alkaline hydrolysis, oxidative (H₂O₂), and photolytic conditions. Monitor degradation via LC-MS to identify labile sites (e.g., lactam ring).
- Plasma stability assays : Incubate with human plasma (37°C, pH 7.4) and quantify parent compound remaining over 24 hours using UPLC.
- Thermogravimetric analysis (TGA) : Determines thermal decomposition profiles, ensuring stability during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
